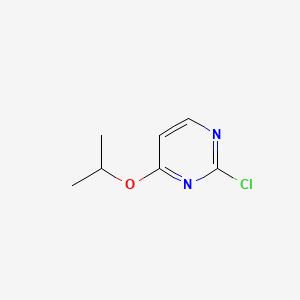

2-Chloro-4-isopropoxypyrimidine

描述

2-Chloro-4-isopropoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 2 and an isopropoxy group at position 4 on the pyrimidine ring. It has a molecular formula of C7H9ClN2O and a molecular weight of 172.61 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-isopropoxypyrimidine typically involves the reaction of 2-chloropyrimidine with isopropanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopropoxy group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

化学反应分析

Types of Reactions: 2-Chloro-4-isopropoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or sodium methoxide in solvents like dimethylformamide or tetrahydrofuran.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate or cesium carbonate in solvents such as toluene or ethanol.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Suzuki-Miyaura Coupling: Formation of biaryl compounds with diverse substituents.

科学研究应用

2-Chloro-4-isopropoxypyrimidine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: Investigated for its potential as a building block in the design of biologically active molecules.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 2-Chloro-4-isopropoxypyrimidine involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This interaction can lead to the induction of apoptosis in cancer cells . Additionally, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines .

相似化合物的比较

2-Chloro-4-methoxypyrimidine: Similar structure but with a methoxy group instead of an isopropoxy group.

2-Chloro-4-ethoxypyrimidine: Similar structure but with an ethoxy group instead of an isopropoxy group.

2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Contains a dithiane group at position 4.

Uniqueness: 2-Chloro-4-isopropoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the isopropoxy group can influence the compound’s lipophilicity, steric properties, and overall pharmacokinetic profile, making it a valuable scaffold for drug design and development .

生物活性

2-Chloro-4-isopropoxypyrimidine (CAS No. 1250967-81-7) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chlorine atom at the 2-position and an isopropoxy group at the 4-position of the pyrimidine ring, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClN2O. The presence of the isopropoxy group enhances its solubility, which is a significant factor in drug design. The structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 175.60 g/mol |

| Solubility | Moderate to high |

| Log P (octanol-water) | Approximately 2.31 |

| Melting Point | Not specified |

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that similar compounds inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response by catalyzing the formation of prostaglandins .

Key Findings:

- Inhibition of COX Enzymes: In vitro studies have shown that derivatives with structural similarities to this compound can effectively suppress COX-1 and COX-2 activities. For instance, compounds tested showed IC50 values in the range of , comparable to established anti-inflammatory drugs like celecoxib .

- Mechanism of Action: The proposed mechanism involves the binding of these compounds to the active sites of COX enzymes, resulting in decreased production of pro-inflammatory cytokines.

Table: IC50 Values for Pyrimidine Derivatives Against COX Enzymes

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | |

| 2-Chloro-4-isopropoxy... | TBD | TBD |

| Other Pyrimidine Deriv... | TBD | TBD |

Case Studies and Research Findings

Several research articles have explored the biological activities of pyrimidines and their derivatives:

- Study on Structure–Activity Relationships (SAR): This research examined various pyrimidine derivatives, including those with similar substitutions as found in this compound. The findings indicated that specific substitutions significantly enhance anti-inflammatory activity through selective inhibition of COX enzymes .

- In Vivo Studies: In animal models, certain pyrimidine derivatives demonstrated significant reduction in inflammation markers when compared to controls treated with standard anti-inflammatory medications .

- Pharmacokinetics: Preliminary pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption characteristics and prolonged half-lives, indicating potential for sustained therapeutic effects .

属性

IUPAC Name |

2-chloro-4-propan-2-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5(2)11-6-3-4-9-7(8)10-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKPCTJWFJSBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。